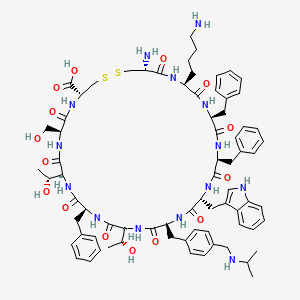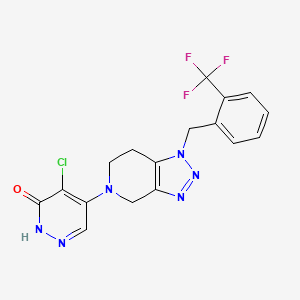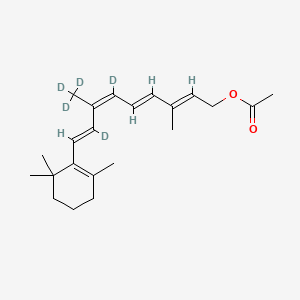
9-cis-Retinol acetate-d5-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cis-Retinol acetate-d5-1, also known as 9-cis-Vitamin A acetate-d5, is a deuterium-labeled derivative of 9-cis-Retinol acetate. This compound is a retinal derivative and is primarily used in scientific research. The deuterium labeling is significant as it allows for the tracing and quantitation of the compound during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis-Retinol acetate-d5-1 involves the deuterium labeling of 9-cis-Retinol acetate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the compound. This is often achieved through catalytic hydrogenation or other deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped to handle isotopic labeling. The production process requires precise control of reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule. The use of transition metal-based catalysts, such as palladium complexes, is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
9-cis-Retinol acetate-d5-1 undergoes various chemical reactions, including:
Oxidation: Conversion to 9-cis-Retinoic acid.
Reduction: Conversion back to 9-cis-Retinol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed
Oxidation: 9-cis-Retinoic acid.
Reduction: 9-cis-Retinol.
Substitution: Various substituted retinoids depending on the reagents used.
Aplicaciones Científicas De Investigación
9-cis-Retinol acetate-d5-1 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in studies of visual cycle modulation and retinoid metabolism.
Medicine: Investigated for its potential therapeutic effects in retinal diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products .
Mecanismo De Acción
The mechanism of action of 9-cis-Retinol acetate-d5-1 involves its conversion to 9-cis-Retinoic acid, which then binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The activation of these pathways is crucial for its effects on visual function and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
9-cis-Retinoic acid: The active form of 9-cis-Retinol acetate-d5-1.
All-trans-Retinoic acid: Another form of retinoic acid with different biological activities.
Alitretinoin: A form of 9-cis-retinoic acid used in the treatment of skin conditions.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantitation in research studies. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and transformation of the compound is essential .
Propiedades
Fórmula molecular |
C22H32O2 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
[(2E,4E,6Z,8E)-6,8-dideuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i1D3,9D,12D |
Clave InChI |
QGNJRVVDBSJHIZ-PXSUFOPQSA-N |
SMILES isomérico |
[2H]/C(=C(/C(=C/C1=C(CCCC1(C)C)C)/[2H])\C([2H])([2H])[2H])/C=C/C(=C/COC(=O)C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



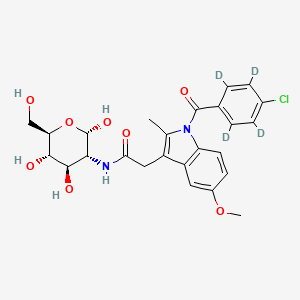
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

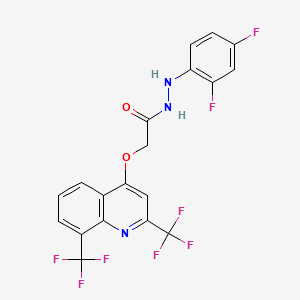


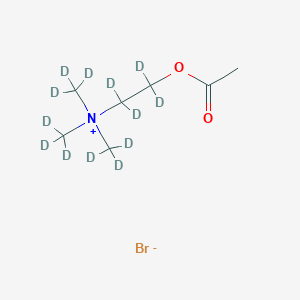

![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
